5-Hydroxyindole-6-carboxylic Acid chemical structure and molecular weight
5-Hydroxyindole-6-carboxylic Acid chemical structure and molecular weight
An In-Depth Technical Guide to 5-Hydroxyindole-6-carboxylic Acid: Structural Elucidation, Synthetic Methodologies, and Analytical Profiling
Executive Summary In the landscape of modern medicinal chemistry and drug development, the indole ring remains one of the most critical privileged scaffolds. Among its functionalized derivatives, 5-Hydroxyindole-6-carboxylic acid (also known as 5-Hydroxy-1H-indole-6-carboxylic acid) has emerged as a highly versatile synthon [1]. This guide provides a comprehensive, field-proven analysis of its physicochemical properties, biological mimicry potential, and self-validating protocols for its synthesis and analytical characterization.
Physicochemical Profiling & Structural Elucidation
The unique pharmacological potential of 5-Hydroxyindole-6-carboxylic acid stems from its highly specific substitution pattern. The proximity of the C5-hydroxyl (-OH) and C6-carboxylic acid (-COOH) groups establishes a localized, bidentate hydrogen-bonding network. This configuration not only influences the molecule's solubility and pKa but also dictates its binding affinity within enzymatic active sites.
Below is the consolidated structural and physicochemical data required for precise stoichiometric calculations and database registration [1][2].
| Property | Value |
| IUPAC Name | 5-hydroxy-1H-indole-6-carboxylic acid |
| CAS Registry Number | 1936144-39-6 |
| Chemical Formula | C9H7NO3 |
| Molecular Weight | 177.16 g/mol |
| Monoisotopic Exact Mass | 177.0426 Da |
| InChIKey | KTCWGDTWFFOXBY-UHFFFAOYSA-N |
| Canonical SMILES | OC1=C(C=C2C(=C1)C=CN2)C(=O)O |
Mechanistic Biology: The Privileged Scaffold
As a Senior Application Scientist, I often emphasize that structural mimicry is the cornerstone of rational drug design. 5-Hydroxyindole-6-carboxylic acid shares a profound stereoelectronic resemblance to endogenous indoleamines, particularly 5-hydroxytryptophan (5-HTP) and serotonin (5-HT).
Because it possesses the critical 5-hydroxy group but replaces the ethylamine side chain with a rigid, electron-withdrawing carboxylic acid at the C6 position, it acts as a potent competitive inhibitor. It can effectively dock into the active sites of enzymes like Tryptophan Hydroxylase (TPH) and Aromatic L-amino acid decarboxylase (AADC) without undergoing the subsequent decarboxylation or downstream metabolic processing.
Diagram 1: 5-OH-Indole-6-COOH acting as a structural mimic in the serotonin biosynthesis pathway.
Synthetic Methodology: Controlled Demethylation
Direct functionalization of the indole core at the C6 position is historically plagued by poor regioselectivity due to the inherent electron-rich nature of the C3 and C2 positions. To bypass these thermodynamic sinks, a highly controlled synthetic route begins with a pre-functionalized building block: 5-methoxy-1H-indole-6-carboxylic acid [3][4].
The core transformation relies on a Lewis acid-mediated ether cleavage using Boron tribromide (BBr₃).
Diagram 2: Step-by-step synthetic workflow for BBr3-mediated demethylation and hydrolysis.
Step-by-Step Synthetic Protocol
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Step 1: Initiation & Complexation. Dissolve 5-methoxy-1H-indole-6-carboxylic acid in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
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Causality: The low temperature is critical. It prevents unwanted electrophilic aromatic bromination of the highly reactive, electron-rich indole ring by kinetically modulating the reactivity of BBr₃.
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Step 2: Ether Cleavage. Add BBr₃ (3.0 equivalents, 1.0 M in DCM) dropwise.
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Causality: The Lewis acidic boron atom coordinates with the methoxy oxygen, withdrawing electron density and weakening the O-CH₃ bond. This is followed by a nucleophilic attack by the bromide ion on the methyl group, forming a boron-chelate intermediate.
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Step 3: Thermal Maturation. Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the disappearance of the starting material via TLC (UV 254 nm).
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Step 4: Quenching & Hydrolysis. Cool the mixture back to 0 °C and quench carefully with methanol, followed by distilled water.
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Causality: Methanolysis aggressively breaks down the intermediate boron-chelates, releasing the free phenolic hydroxyl and ensuring the carboxylic acid remains intact.
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Step 5: Isolation. Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via reverse-phase preparative HPLC to yield the pure 5-hydroxy-1H-indole-6-carboxylic acid.
Analytical Characterization & Validation Protocol
A synthetic protocol is only as robust as its validation. To confirm the successful demethylation and prove the integrity of the 5,6-disubstitution pattern, a dual-modal analytical approach utilizing UHPLC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory [2].
Diagram 3: Self-validating analytical workflow combining LC-MS and NMR for structural proof.
Step-by-Step Validation Workflow
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Phase 1: Mass Spectrometry (UHPLC-MS/MS)
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Execution: Run the purified sample on a C18 column using a gradient of Water/Acetonitrile (supplemented with 0.1% Formic acid). Utilize Electrospray Ionization in negative mode (ESI-).
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Validation Logic: Carboxylic acids and phenols ionize exceptionally well in negative mode by losing a proton. The presence of a dominant [M-H]⁻ peak at m/z 176.0 confirms the molecular weight (177.16 g/mol ) and the successful removal of the methyl group (loss of 14 Da from the starting material).
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Phase 2: Nuclear Magnetic Resonance (¹H NMR)
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Execution: Dissolve the compound in DMSO-d₆.
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Causality: A highly polar, aprotic solvent like DMSO-d₆ is required to prevent rapid proton exchange, allowing for the observation of the broad carboxylic (-COOH) and phenolic (-OH) protons.
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Validation Logic: The ¹H NMR spectrum must show the characteristic indole NH (broad singlet, ~11.0 ppm). Crucially, the aromatic protons at the C4 and C7 positions will appear as two distinct singlets . Because they are para to each other on the benzene ring, they exhibit no ortho-coupling (J ~ 8 Hz would be expected if they were adjacent). The absence of ortho-coupling is the definitive, self-validating proof of the 5,6-substitution pattern.
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References
- Source: benchchem.
- Source: bldpharm.
- Source: nih.
- Source: sigmaaldrich.
